7-Fluoro-3-phenyl-1-indanone
Overview
Description
7-Fluoro-3-phenyl-1-indanone is a chemical compound belonging to the class of indanones. Indanones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and agriculture. The presence of a fluorine atom at the 7th position and a phenyl group at the 3rd position of the indanone ring structure imparts unique properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-phenyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-phenylpropionic acid derivatives with fluorinated benzoyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve scalable one-pot processes that utilize readily available starting materials. For instance, the intramolecular cyclization of 3-arylpropionic acids in the presence of superacid catalysts can yield indanone derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-phenyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 7-fluoro-3-phenyl-1-indanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Fluoro-3-phenyl-1-indanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
3-Phenyl-1-indanone: Lacks the fluorine atom, resulting in different biological activities and chemical properties.
7-Methoxy-3-phenyl-1-indanone: Contains a methoxy group instead of a fluorine atom, leading to variations in reactivity and applications.
3-Phenyl-1-indanone-2-carboxylic acid: An oxidized derivative with distinct chemical behavior and uses.
Uniqueness: The presence of the fluorine atom in 7-Fluoro-3-phenyl-1-indanone enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry. Its unique structure allows for specific interactions with biological targets, distinguishing it from other indanone derivatives .
Properties
IUPAC Name |
7-fluoro-3-phenyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-13-8-4-7-11-12(9-14(17)15(11)13)10-5-2-1-3-6-10/h1-8,12H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQUCVQMVSSGPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259520 | |
Record name | 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262433-38-5 | |
Record name | 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262433-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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